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molecular formula C12H10N2O3 B8341969 4-(2-Methoxy-5-nitrophenyl)pyridine CAS No. 209482-02-0

4-(2-Methoxy-5-nitrophenyl)pyridine

Cat. No. B8341969
M. Wt: 230.22 g/mol
InChI Key: KTKHCELLWNOORY-UHFFFAOYSA-N
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Patent
US06599904B2

Procedure details

A stirred mixture of 2-bromo-4-nitroanisole (7.6 g, 32.7 mmol), 4-pyridineboronic acid (4.07 g, 33 mmol) and powdered sodium carbonate (13.8 g, 5 equivalents) in 1:1 1,2-dimethoxyethane:water (1,360 ml) was degassed for 0.5 hr, by the passage of a stream of argon. Tetrakistriphenylphosphine palladium (0) (1.35 g) was added, and the mixture was cooled, the solvents evaporated under reduced pressure to approximately half-volume, and the aqueous residue was acidified with 5N hydrochloric acid and washed with ethyl acetate. The acid phase was then basified with solid potassium carbonate, and extracted into ethyl acetate, the organic phase was dried (Na2SO4) and evaporated under reduced pressure to give the title compound (D36) as a pale yellow solid (3.4 g, 45%).
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
4.07 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
45%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[O:11][CH3:12].[N:13]1[CH:18]=[CH:17][C:16](B(O)O)=[CH:15][CH:14]=1.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC>[CH3:12][O:11][C:3]1[CH:4]=[CH:5][C:6]([N+:8]([O-:10])=[O:9])=[CH:7][C:2]=1[C:16]1[CH:17]=[CH:18][N:13]=[CH:14][CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])OC
Name
Quantity
4.07 g
Type
reactant
Smiles
N1=CC=C(C=C1)B(O)O
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
water (1,360 ml) was degassed for 0.5 hr, by the passage of a stream of argon
Duration
0.5 h
ADDITION
Type
ADDITION
Details
Tetrakistriphenylphosphine palladium (0) (1.35 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvents evaporated under reduced pressure to approximately half-volume
WASH
Type
WASH
Details
washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])C1=CC=NC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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